Simplakidine A

Description

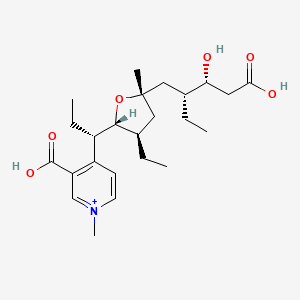

Structure

3D Structure

Properties

Molecular Formula |

C24H38NO6+ |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

4-[(1S)-1-[(2R,3R,5R)-5-[(2R,3R)-4-carboxy-2-ethyl-3-hydroxybutyl]-3-ethyl-5-methyloxolan-2-yl]propyl]-1-methylpyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C24H37NO6/c1-6-15(20(26)11-21(27)28)12-24(4)13-16(7-2)22(31-24)17(8-3)18-9-10-25(5)14-19(18)23(29)30/h9-10,14-17,20,22,26H,6-8,11-13H2,1-5H3,(H-,27,28,29,30)/p+1/t15-,16-,17+,20-,22-,24-/m1/s1 |

InChI Key |

DVEZXECTPZQDIR-KKJPJCCSSA-O |

Isomeric SMILES |

CC[C@@H]1C[C@@](O[C@H]1[C@@H](CC)C2=C(C=[N+](C=C2)C)C(=O)O)(C)C[C@@H](CC)[C@@H](CC(=O)O)O |

Canonical SMILES |

CCC1CC(OC1C(CC)C2=C(C=[N+](C=C2)C)C(=O)O)(C)CC(CC)C(CC(=O)O)O |

Synonyms |

simplakidine A |

Origin of Product |

United States |

Discovery and Structural Elucidation of Simplakidine a

Simplakidine A was first isolated from the Caribbean marine sponge Plakortis simplex. rsc.orgnih.gov This sponge is known for producing a remarkable variety of structurally unique and biologically active secondary metabolites. researchgate.netsemanticscholar.org The discovery was the result of extensive chemical investigation of the polar fractions of the sponge's organic extracts by a team of researchers including Claudio Campagnuolo, Caterina Fattorusso, Ernesto Fattorusso, Angela Ianaro, Barbara Pisano, and Orazio Taglialatela-Scafati. acs.org

The process of isolating this compound involved homogenizing the sponge material and performing exhaustive extraction with methanol (B129727) and chloroform. mdpi.com The resulting methanol extract was then subjected to further partitioning and chromatographic techniques over reverse-phase silica (B1680970) to purify the compound. acs.org

The definitive structure of this compound was determined through a combination of powerful analytical techniques. nih.gov Mass spectrometry (MS) was employed to establish its molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was crucial for elucidating the connectivity and spatial arrangement of the atoms within the molecule. acs.orgresearchgate.netnih.govoutsourcedpharma.com This comprehensive spectroscopic analysis revealed this compound as a unique pyridinium (B92312) alkaloid. nih.gov

Structural Characterization of Simplakidine a As a 4 Alkyl Substituted Pyridinium Alkaloid

Unique Trigonelline Nucleus

The core of this compound's structure is a trigonelline nucleus. mdpi.com Trigonelline, or N-methylnicotinate, is a known plant and animal metabolite characterized by a pyridinium ring with a carboxylate group at the C-3 position and a methyl group on the nitrogen atom. mdpi.comnih.gov What makes this compound particularly noteworthy is the substitution pattern on this nucleus. It represents a rare natural example where a complex moiety is attached to the C-4 position of the trigonelline framework. mdpi.com This unique linkage between the trigonelline core and a long, complex side chain is a key distinguishing feature of this compound. mdpi.com

Complex Polyketide-Derived Moiety

Attached to the trigonelline nucleus of this compound is a C17 moiety. mdpi.comclockss.org This substantial side chain is believed to be of polyketide origin. semanticscholar.orgclockss.org Polyketides are a large and diverse class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units, in a manner similar to fatty acid synthesis. wgtn.ac.nz The polyketide-derived portion of this compound is complex and shares a carbon backbone with other metabolites found in Plakortis simplex, such as plakortin. semanticscholar.orgmdpi.com The presence of this intricate polyketide chain linked to the pyridinium core underscores the unusual biosynthetic capabilities of the Plakortis simplex sponge or its associated microbial symbionts. semanticscholar.org

Biosynthetic Pathways of Simplakidine a

Proposed Biogenetic Origin from Plakortin

Simplakidine A is believed to be biogenetically derived from plakortin, a prominent polyketide also found in Plakortis simplex. researchgate.netresearchgate.net The C17 polyketide portion of this compound shares the same carbon backbone and the absolute configuration of its asymmetric centers with related compounds like the plakortethers, which are themselves derived from the reduction of plakortin. researchgate.netrsc.org This shared structural foundation strongly implies a common precursor and a divergent biosynthetic pathway. The proposed pathway suggests that the polyketide chain, initially assembled to form plakortin or a similar precursor, undergoes a unique cyclization and coupling reaction to generate this compound. semanticscholar.orgnih.gov

The formation of this compound from a plakortin-type precursor is postulated to occur via an electrophilic cyclization. researchgate.net This type of reaction involves the formation of a cyclic structure from a linear precursor through the addition of an electrophile. longdom.org In the proposed biosynthesis of this compound, the cyclization is thought to be driven by the simultaneous attack of the C-10 carbon of the polyketide chain at the C-4 position of a trigonelline (B31793) unit. researchgate.net This intramolecular reaction would form the tetrahydrofuran (B95107) ring characteristic of this compound while simultaneously forging the key carbon-carbon bond to the pyridinium (B92312) ring. researchgate.netund.edu Electrophilic cyclizations are a powerful tool in organic synthesis for creating complex cyclic molecules and are known to proceed through cationic intermediates, which in this case would be stabilized by the participating functional groups. longdom.orgnih.gov

A particularly remarkable feature of this compound's biosynthesis is the formation of a linkage between a trigonelline nucleus and the C17 polyketide backbone. semanticscholar.orgmdpi.com Trigonelline is a known carboxyl-containing pyridinium derivative. semanticscholar.orgnih.gov The isolation of this compound, and the related compound simplexidine, confirms the existence of specific enzymes within the biosynthetic machinery of Plakortis simplex that are capable of attaching polyketide-derived carbon chains to the 4-position of a pyridinium ring. nih.govmdpi.com This unique reaction results in the C17 moiety, which clearly shares the plakortin carbon backbone, being appended to the trigonelline unit. semanticscholar.orgnih.gov This specific enzymatic capability appears to be a distinctive feature of the metabolism of P. simplex. mdpi.com

Role of Symbiotic Microorganisms in this compound Biosynthesis

The incredible chemical diversity of marine sponges like Plakortis simplex is often attributed to the cooperative metabolic activities of symbiotic microorganisms. researchgate.netresearchgate.net There is a growing body of evidence suggesting that many secondary metabolites isolated from sponges are, in fact, produced by their associated bacterial and fungal symbionts. semanticscholar.orgnih.gov These symbiotic relationships can be crucial for the host's defense and survival, with microbes contributing novel metabolic pathways. nih.gov

The Caribbean sponge Plakortis simplex is a prime example of an organism with immense chemodiversity, having yielded a vast array of structurally unique and biologically active metabolites. researchgate.netsemanticscholar.org This chemical richness has been correlated with the significant presence of bacterial and fungal symbionts associated with the sponge's cells. semanticscholar.org The secondary metabolites from this single sponge species include immunosuppressive glycolipids like plakosides and simplexides, potent antimalarial endoperoxide-containing derivatives related to plakortin, and unique alkaloids such as the iodinated plakohypaphorines and this compound itself. researchgate.netsemanticscholar.orgmdpi.com This wide spectrum of compounds, originating from different biosynthetic classes, supports the hypothesis that a significant portion of this metabolic arsenal (B13267) is produced by symbionts. researchgate.netresearchgate.net

The likely microbial origin of many compounds from P. simplex has prompted direct investigation into the role of its symbiotic partners. semanticscholar.orgresearchgate.net For instance, the presence of 7-haloindoles, which have been reported as microbial metabolites, is suggestive of a microbial origin for the plakohypaphorines found in the sponge. researchgate.net To test the hypothesis that some of these compounds are products of bacterial metabolism, researchers have undertaken studies involving the physical separation of sponge cells from their bacterial symbionts by differential centrifugation. researchgate.net The subsequent analysis of these separated fractions aims to localize the production of specific metabolites, such as plakortin and hopanoids, which are typical bacterial metabolites. researchgate.net While the direct production of this compound by a specific symbiont has not yet been definitively proven, investigations into the role of microbial symbionts in elaborating the unique secondary metabolites of Plakortis simplex are ongoing. semanticscholar.orgmdpi.com

Enzymatic Considerations in Polyketide Biosynthesis Relevant to this compound

The formation of the polyketide backbone of this compound is governed by the action of polyketide synthases (PKSs). mdpi.comwikipedia.org These are large, multi-domain enzyme complexes that construct polyketides through the sequential condensation of simple carboxylate units, in a process that shares many similarities with fatty acid biosynthesis. nih.govnih.govmdpi.com

The biosynthesis is initiated with a starter unit, and the chain is elongated by the addition of extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.orgmdpi.com The core enzymatic activities within a PKS module include:

Acyltransferase (AT): Selects the appropriate starter and extender units (e.g., acetyl-CoA, propionyl-CoA) and loads them onto the Acyl Carrier Protein. wikipedia.orgmdpi.com

Acyl Carrier Protein (ACP): A domain that holds the growing polyketide chain via a thioester linkage during synthesis. wikipedia.orgmdpi.com

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction between the growing chain (attached to the KS domain) and the extender unit (attached to the ACP). wikipedia.orgmdpi.com

The iterative action of these "minimal PKS" domains builds the polyketide chain. mdpi.com Additional enzymatic domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-keto group formed after each condensation, leading to the structural diversity seen in polyketides. nih.gov The specific combination and sequence of these domains in the PKS assembly line ultimately determine the length, branching pattern, and degree of reduction of the final polyketide product that forms the core of this compound. nih.gov

Synthetic Endeavors Towards Simplakidine a and Its Structural Analogues

Strategic Approaches to the Core Polysubstituted Tetrahydrofuran (B95107) Ring System

Palladium-Catalyzed Carboetherification Reactions

Initial studies on similar systems revealed that while the carboetherification proceeds, it can suffer from modest diastereoselectivity. acs.orgnih.gov To address this, an improved catalyst system composed of Pd2(dba)3 and the bulky, electron-rich phosphine (B1218219) ligand S-Phos was developed. acs.orgnih.govresearchgate.net This enhanced catalyst system has proven effective in synthesizing a range of polysubstituted tetrahydrofurans with high diastereoselectivity. acs.orgnih.govnih.gov

Development of Highly Diastereoselective Methods

The quest for a highly diastereoselective synthesis of the tetrahydrofuran core has been a major focus. The use of the Pd/S-Phos catalyst system has been instrumental in achieving high levels of stereocontrol, with diastereomeric ratios (dr) of up to >20:1 being reported for related systems. acs.orgnih.govresearchgate.net This high diastereoselectivity is crucial for the synthesis of complex molecules like Simplakidine A, which possess multiple stereocenters. nih.gov

In a model study directly relevant to the synthesis of this compound, a palladium-catalyzed carboetherification reaction was shown to produce a structurally related tetrahydrofuran with a diastereomeric ratio of 15:1 in 67% yield. acs.orgnih.gov This result demonstrates the feasibility of applying this methodology to construct the core of the natural product with a high degree of stereochemical control. The stereoselectivity in these reactions is influenced by the syn-addition of the arene and the oxygen atom across the double bond of the alkene. nih.gov

Mechanistic Studies of Synthetic Transformations

Understanding the mechanism of the palladium-catalyzed carboetherification has been key to optimizing the reaction for high diastereoselectivity. acs.orgnih.gov Mechanistic investigations, including deuterium (B1214612) labeling experiments, have revealed that the reaction proceeds through a series of well-defined steps. acs.orgnih.govresearchgate.net

The catalytic cycle is believed to initiate with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the substitution of the halide with the alkoxide of the γ-hydroxy alkene to form a Pd(Ar)(OR) intermediate. The key step is an intramolecular syn-oxypalladation of the alkene, which forms a palladium-containing ring intermediate. acs.orgnih.gov

A critical challenge in achieving high diastereoselectivity is the potential for β-hydride elimination from this intermediate, which can lead to isomerization and the formation of undesired stereoisomers. acs.orgnih.gov The success of the Pd/S-Phos catalyst system lies in its ability to promote rapid C-C bond-forming reductive elimination from the initial syn-oxypalladation intermediate. acs.orgnih.govresearchgate.net This rapid reductive elimination outcompetes the β-hydride elimination pathway, thus preserving the stereochemical integrity and leading to high diastereoselectivity. acs.orgnih.gov

Challenges in the Total Synthesis of Complex Polyketide-Alkaloid Hybrids

This compound is a hybrid molecule, incorporating structural motifs derived from both polyketide and alkaloid biosynthetic pathways. acs.org The total synthesis of such complex hybrids presents a unique set of challenges. sciepublish.comresearchgate.netcam.ac.uk These challenges include the need for highly selective reactions to control multiple stereocenters, the development of robust strategies to assemble the disparate structural fragments, and the management of sensitive functional groups throughout the synthetic sequence. mit.eduacs.orgfrontiersin.org

The structural complexity of polyketides often necessitates lengthy and intricate synthetic routes. sciepublish.comresearchgate.net Furthermore, the integration of the polyketide-derived tetrahydrofuran core with the pyridinium (B92312) alkaloid portion of this compound requires careful planning to ensure compatibility of the reaction conditions and protecting group strategies. The inherent polarity of the pyridinium salt also poses challenges for purification and handling. acs.org

Synthetic Accessibility and Future Directions for Scalable Production

Preclinical Biological Activity and Mechanism of Action of Simplakidine a

Evaluation of Growth-Inhibition Properties

The growth-inhibitory effects of Simplakidine A have been evaluated in preclinical studies, which indicate the compound possesses weak activity. In an assay using the murine macrophage cell line RAW 264-7, this compound demonstrated a 30% inhibition of cell growth at a concentration of 60 µg/mL nih.gov. Another report noted a similar 30% growth inhibition in the same cell line, but at a concentration of 80 µg/mL d-nb.infomdpi.com. This level of activity is generally considered modest, particularly when compared to other marine-derived natural products nih.gov.

Investigation of Cytotoxic Potency in Preclinical Models

Consistent with its growth-inhibition properties, this compound has demonstrated low cytotoxic potency in preclinical models. Its activity against the murine macrophage cell line RAW 264-7 is characterized as weak cytotoxicity nih.govd-nb.infoCurrent time information in Melbourne, AU.. This limited potency has been partly attributed to the high polarity of the molecule, a characteristic of its pyridinium (B92312) alkaloid structure culturecollections.org.uk.

Table 1: Preclinical Growth-Inhibition and Cytotoxic Activity of this compound

| Compound | Cell Line | Assay Type | Result | Source(s) |

|---|---|---|---|---|

| This compound | RAW 264-7 (Murine Macrophage) | Growth Inhibition | 30% at 60 µg/mL | nih.gov |

| This compound | RAW 264-7 (Murine Macrophage) | Growth Inhibition | 30% at 80 µg/mL | d-nb.infomdpi.com |

Proposed Molecular Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, hypotheses have been drawn based on the activities of other polyketide-derived metabolites isolated from the same sponge, Plakortis simplex.

Some polyketides sourced from Plakortis simplex are understood to exert their cytotoxic effects by interfering with tubulin polymerization Current time information in Melbourne, AU.. Tubulin, a critical component of the cytoskeleton, polymerizes to form microtubules, which are essential for cell division, structure, and intracellular transport. Agents that disrupt this process can effectively halt cell proliferation berkeley.edudrugbank.com. While this mechanism is established for other compounds from the sponge, direct evidence specifically linking this compound to the inhibition or promotion of tubulin polymerization is not yet available in the reviewed scientific literature.

In contrast to inhibiting polymerization, some anticancer agents function by stabilizing microtubules, which also disrupts the dynamic nature of the cytoskeleton and leads to cell cycle arrest and apoptosis . This mechanism of action, involving microtubule stabilization, has been identified for other metabolites from Plakortis simplex Current time information in Melbourne, AU.. However, whether this compound itself acts as a microtubule-stabilizing agent remains a subject for future investigation, as current studies have not confirmed this specific interaction nih.gov.

Comparative Analysis of Biological Activity with Related Natural Products from Plakortis simplex

The biological activity of this compound appears weak when compared to other prominent polyketide-derived compounds isolated from Plakortis simplex, such as plakortin and dihydroplakortin. These compounds, which are structurally related as cyclic peroxides, exhibit more potent and distinct bioactivities.

Plakortin is a six-membered endoperoxide that has demonstrated significant biological effects. It shows noteworthy cytotoxicity against the WEHI 164 murine fibrosarcoma cell line, with a reported IC₅₀ value of 7.0 µg/mL mdpi.com. In contrast, its derivative, dihydroplakortin, which lacks the C-9,10 double bond, is substantially less active against this cancer cell line, with an IC₅₀ value greater than 20 µg/mL mdpi.com.

Interestingly, both compounds exhibit potent antimalarial activity against the parasite Plasmodium falciparum. Plakortin and dihydroplakortin inhibit the growth of both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of the parasite, with IC₅₀ values in the nanomolar range nih.govoup.com. Their efficacy is notably higher against the resistant W2 strain, a pattern also observed with the antimalarial drug artemisinin, although the sponge-derived peroxides are about 50-fold less active oup.com. This potent antimalarial activity, which is absent in this compound, highlights the significant influence of the endoperoxide ring structure on biological function, a feature that this compound lacks nih.govresearchgate.net.

Table 2: Comparative Biological Activity of Plakortis simplex Metabolites

| Compound | Bioactivity | Cell Line / Organism | Result (IC₅₀) | Source(s) |

|---|---|---|---|---|

| Plakortin | Cytotoxicity | WEHI 164 | 7.0 µg/mL | mdpi.com |

| Antimalarial | P. falciparum (D10, sensitive) | 1117-1263 nM | nih.govoup.com | |

| Antimalarial | P. falciparum (W2, resistant) | 735-760 nM | nih.govoup.com | |

| Dihydroplakortin | Cytotoxicity | WEHI 164 | >20 µg/mL | mdpi.com |

| Antimalarial | P. falciparum (D10, sensitive) | ~1117-1263 nM | nih.govoup.com | |

| Antimalarial | P. falciparum (W2, resistant) | ~735-760 nM | nih.govoup.com |

Simplexidine and other Plakortethers

Simplexidine is another related 4-alkylpyridinium alkaloid also isolated from the Caribbean sponge Plakortis simplex. researchgate.netmdpi.comresearchgate.net It belongs to a rare class of marine natural products. researchgate.netresearchgate.netmdpi.com

The Plakortethers are a class of metabolites derived from plakortin that have been isolated from Plakortis simplex. rsc.orgresearchgate.net Several members of this class, specifically Plakortethers A, B, D, and E, have demonstrated selective cytotoxic activity against the murine macrophage cell line RAW 264.7. researchgate.netclockss.org In contrast, these compounds were found to be inactive against a murine fibrosarcoma cell line, indicating a degree of selectivity in their cytotoxic action. clockss.org Plakortether C, a chlorinated analog, was inactive against the tested cell lines. clockss.org The precise mechanism of action for the plakortethers remains to be fully understood. rsc.org

Table 1: Cytotoxic Activity of Plakortethers

| Compound | Target Cell Line | Activity |

|---|---|---|

| Plakortether A | RAW 264.7 (murine macrophage) | Selectively Cytotoxic |

| Plakortether A | Murine Fibrosarcoma | Inactive |

| Plakortether B | RAW 264.7 (murine macrophage) | Selectively Cytotoxic |

| Plakortether B | Murine Fibrosarcoma | Inactive |

| Plakortether C | RAW 264.7 (murine macrophage) | Inactive |

| Plakortether C | Murine Fibrosarcoma | Inactive |

| Plakortether D | RAW 264.7 (murine macrophage) | Selectively Cytotoxic |

| Plakortether D | Murine Fibrosarcoma | Inactive |

| Plakortether E | RAW 264.7 (murine macrophage) | Selectively Cytotoxic |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Simplexidine |

| Plakortether A |

| Plakortether B |

| Plakortether C |

| Plakortether D |

| Plakortether E |

Structure Activity Relationship Sar Studies and Analogue Design

Principles of Structure-Activity Relationship in Marine Natural Products

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's chemical structure affect its biological activity and properties. vdoc.pubnih.gov For marine natural products, which are often characterized by immense structural complexity and potent bioactivities, SAR studies are crucial for transforming a natural "hit" into an optimized drug lead. preprints.orgwikipedia.org The process allows researchers to identify the key structural features—the pharmacophore—responsible for the desired biological effect. fiveable.mefigshare.com

Key principles of SAR in this context include:

Identification of the Pharmacophore : Pinpointing the essential functional groups and their spatial arrangement necessary for interaction with a biological target. fiveable.me

Lead Optimization : Modifying the lead compound to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. vdoc.pub

Simplification of Complexity : Natural products are often too complex for practical synthesis. SAR studies can guide the design of simplified, more synthetically accessible analogues that retain the core activity. mdpi.com

Understanding Mechanism of Action : By observing how structural changes alter the biological response, researchers can gain insights into the compound's molecular target and mechanism of action. clockss.org

The limited availability of many marine natural products from their source organisms makes total synthesis and the creation of analogue libraries indispensable for conducting thorough SAR investigations. preprints.orgwikipedia.org

Identification of Pharmacophoric Elements within the Simplakidine A Scaffold

This compound consists of two principal domains: a hydrophilic, cationic N-methylpyridinium ring and a lipophilic, oxygenated polyketide tail. acs.org Based on the structure and SAR studies of other marine alkaloids, the key pharmacophoric elements of this compound can be hypothesized.

The pyridinium (B92312) core is a likely key element for target recognition. As a quaternary ammonium (B1175870) salt, it is permanently cationic, a feature often crucial for binding to negatively charged pockets in enzymes or receptors. This cationic head may mediate electrostatic interactions or cation-π interactions with aromatic residues in a target's binding site.

The polyketide moiety offers several potential points for interaction:

Oxygenated Functions : The two hydroxyl groups can act as hydrogen bond donors and/or acceptors, forming critical connections with a biological target. fiveable.me

Stereochemistry : The specific stereochemistry at the chiral centers of the polyketide chain is likely critical for defining the molecule's three-dimensional shape and ensuring a precise fit with its biological target.

Initial biological data shows that this compound exhibits weak cytotoxicity, with 30% growth inhibition against murine macrophage cells (RAW 264-7) at a concentration of 60 µg/mL. acs.orgund.edu This modest activity provides a baseline from which SAR studies can aim for significant potency enhancement.

Design and Synthesis of this compound Analogues for Modulated Activity

To experimentally validate the hypothetical pharmacophore and develop more potent compounds, the design and synthesis of analogues are required. A synthetic strategy, such as that outlined in a dissertation by Sadiev (2014) for a structurally related tetrahydrofuran (B95107), would be a prerequisite for creating a library of this compound analogues. nih.gov Modifications would logically target the two main structural domains of the molecule.

Modifications of the Polyketide Moiety

The polyketide tail offers numerous opportunities for modification to probe its role in bioactivity. Strategic alterations could include:

Varying Chain Length : Synthesizing analogues with shorter or longer alkyl chains would clarify the optimal lipophilicity for activity.

Modification of Hydroxyl Groups : Esterification or etherification of the hydroxyl groups would determine their importance as hydrogen bond donors. Their complete removal would also be informative.

Stereochemical Variation : Synthesizing diastereomers of this compound would confirm the importance of the natural stereoconfiguration for its biological function.

Introduction of Rigidity : Incorporating double bonds or small rings into the chain could lock the conformation and potentially increase binding affinity.

Substitutions on the Pyridinium Core

The pyridinium ring is another key target for analogue design.

N-Alkyl Group Variation : Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) could fine-tune steric interactions and the charge distribution.

Positional Isomers : Moving the polyketide substituent from the C-4 position to the C-2 or C-3 position of the pyridine (B92270) ring would assess the geometric requirements for activity.

Ring Bioisosteres : Replacing the pyridine ring with other cationic heterocycles (e.g., thiazolium, imidazolium) could reveal which features of the aromatic system are essential.

The following table conceptualizes a potential SAR study on this compound, outlining possible modifications and their rationale.

| Modification Site | Analogue Type | Rationale for Modification | Predicted Outcome to Test |

| Polyketide Moiety | C11-C14 Alkyl Chain Shortening | Decrease lipophilicity | Determine minimum chain length for activity |

| C11-C14 Alkyl Chain Lengthening | Increase lipophilicity | Investigate effect on membrane interaction/potency | |

| C-5, C-7 -OH Esterification | Block H-bond donating ability | Clarify importance of hydroxyls in target binding | |

| Inversion of Stereocenters | Alter 3D conformation | Assess importance of natural stereochemistry | |

| Pyridinium Core | N-Ethyl Analogue | Increase steric bulk at cation | Probe space limitations in binding pocket |

| 3-Alkylpyridinium Isomer | Change position of lipophilic tail | Evaluate geometric constraints for target interaction | |

| Thiazolium Bioisostere | Alter electronics and geometry of cationic head | Determine if the pyridinium ring itself is essential |

Computational Approaches to SAR Prediction and Optimization (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful computational method to predict the biological activity of novel compounds based on their chemical structure. preprints.orgwikipedia.org These in silico models can accelerate drug discovery by prioritizing the synthesis of the most promising analogues, saving time and resources. preprints.org

A QSAR study for this compound would involve:

Data Set Generation : A library of this compound analogues would be synthesized and their biological activity (e.g., IC50 values) experimentally determined.

Descriptor Calculation : For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices that describe the molecule's shape and connectivity.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Validation : The predictive power of the QSAR model would be rigorously validated using statistical techniques and, ideally, an external set of compounds not used in the model's creation.

Once a robust QSAR model is established, it can be used to screen a virtual library of yet-unsynthesized this compound analogues. This allows researchers to estimate the activity of new designs before committing to their synthesis, thereby focusing laboratory efforts on compounds with the highest predicted potency. Similar QSAR studies have been successfully applied to other classes of marine alkaloids, such as lamellarins and pyridoacridines, demonstrating the utility of this approach in navigating the complex chemical space of marine natural products. clockss.org

Advanced Analytical Methodologies for Research on Simplakidine a

High-Resolution Spectroscopic Techniques for Structural Characterization

The definitive determination of Simplakidine A's intricate molecular architecture was achieved through the application of high-resolution spectroscopic techniques. acs.org These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. researchgate.netsolubilityofthings.com

At the forefront of this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . acs.orgsolubilityofthings.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the carbon-hydrogen framework of the molecule.

Key Spectroscopic Data for this compound:

| Technique | Purpose | Observations |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Provides the molecular formula, which is the first step in structure elucidation. acs.org |

| ¹H NMR | Identifies the different types of protons (hydrogen atoms) in the molecule and their chemical environment. | Reveals the number of distinct proton signals and their splitting patterns, which gives clues about adjacent protons. acs.org |

| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. | Shows the number of unique carbon environments, distinguishing between methyl, methylene, methine, and quaternary carbons. acs.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Helps to assign specific proton signals to their corresponding carbon atoms in the molecular skeleton. acs.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart. | Crucial for connecting different fragments of the molecule and establishing the overall connectivity. acs.org |

| J-based Configuration Analysis | An advanced NMR technique used to determine the relative stereochemistry of the molecule. | Was instrumental in defining the specific 3D arrangement of atoms in this compound. acs.org |

The collective interpretation of data from these spectroscopic methods allowed for the unambiguous assignment of this compound's structure as a unique 4-alkyl-substituted pyridinium (B92312) alkaloid. acs.org The use of complementary techniques like Fourier-transform infrared (FTIR) spectroscopy can further provide information about the functional groups present in the molecule. researchgate.netmdpi.comsamaterials.com

Chromatographic Methods for Isolation and Purity Assessment

The journey from a crude extract of the marine sponge Plakortis simplex to a pure sample of this compound relies heavily on chromatographic techniques. acs.orgchromatographyonline.com These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. rotachrom.com

Initially, column chromatography is often employed for the initial fractionation of the crude extract. This is a form of preparative chromatography designed to isolate larger quantities of the target compound. rotachrom.comrotachrom.com Subsequently, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the final purification and the assessment of purity. chromatographyonline.comrotachrom.comrotachrom.com

Typical Chromatographic Workflow for this compound:

| Chromatographic Method | Role in the Process | Key Considerations |

| Column Chromatography | Initial separation of the crude sponge extract into simpler fractions. | Choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase gradient is critical for effective separation. |

| Preparative HPLC | Final purification of the this compound-containing fraction to obtain the pure compound. | Aims to maximize yield and purity, which can sometimes be competing goals. rotachrom.comrotachrom.com |

| Analytical HPLC | Assessment of the purity of the isolated this compound. | Uses smaller sample sizes and is optimized for high resolution to detect any potential impurities. chromatographyonline.comrotachrom.com |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of the separation progress during column chromatography and for quick purity checks. | A simple, fast, and cost-effective method for qualitative analysis. |

Purity assessment is a critical step to ensure that the biological activity observed is solely due to this compound and not a co-eluting impurity. sepscience.com High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a common method for purity testing, as it can detect impurities that may not be visible at a single wavelength. nih.gov

Mass Spectrometry-Based Metabolomics for Biosynthetic Intermediates

Understanding how Plakortis simplex synthesizes this compound involves the study of its biosynthetic pathway. Mass spectrometry-based metabolomics is a powerful approach for identifying the potential precursors and intermediates involved in this process. universiteitleiden.nlmdpi.com

Metabolomics aims to comprehensively analyze the complete set of small-molecule metabolites within a biological system. nih.gov By comparing the metabolic profiles of the sponge under different conditions or by using labeled precursors, researchers can trace the path to this compound's formation.

Approach for Biosynthetic Studies:

These studies often reveal that complex natural products are assembled from simpler building blocks through the action of specialized enzyme complexes like polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS). universiteitleiden.nl Identifying the intermediates in the biosynthesis of this compound could provide insights into the enzymatic machinery responsible for its creation.

In Vitro Assays for Molecular Target Identification and Pathway Analysis

Once pure this compound is available, the next critical step is to determine its biological mechanism of action. In vitro assays are essential for identifying the specific molecular targets with which the compound interacts and for elucidating the cellular pathways it modulates. nuvisan.combroadinstitute.org

The process of identifying a drug's target can be complex and may involve a variety of experimental approaches. pelagobio.comnih.gov

Methodologies for Target Identification and Pathway Analysis:

| Assay Type | Purpose | Example Application for this compound |

| Cell-Based Phenotypic Screening | Initial screens to observe the effect of this compound on whole cells (e.g., cancer cell lines). broadinstitute.org | The reported growth-inhibition activity of this compound would have been determined through such assays. acs.org |

| Affinity-Based Assays | Methods like affinity chromatography or proteomics-based approaches to directly identify the proteins that bind to this compound. patsnap.com | A "bait" version of this compound could be used to "fish" for its protein targets in a cell lysate. |

| Enzymatic Assays | Testing the effect of this compound on the activity of specific enzymes that are hypothesized to be its target. | If this compound is suspected to be a kinase inhibitor, its effect on a panel of kinases would be tested. |

| Gene Expression Profiling | Techniques like microarrays or RNA-sequencing to see how this compound treatment alters the expression of genes in a cell. | Can provide clues about the cellular pathways affected by the compound. broadinstitute.org |

| Network-Based Analysis | Computational methods that integrate various data types (e.g., protein-protein interactions, gene expression) to predict the compound's targets and pathways. patsnap.com | Helps to build a systems-level understanding of the compound's effects. |

Through a combination of these in vitro techniques, researchers can move from a general observation of biological activity to a detailed understanding of the molecular interactions and cellular consequences of this compound's action. nuvisan.combroadinstitute.orgpatsnap.com

Future Perspectives and Research Directions for Simplakidine a

Elucidation of Complete Biosynthetic Pathway

The proposed biogenesis of Simplakidine A offers a compelling starting point for a detailed investigation into its complete biosynthetic pathway. It is hypothesized that the molecule's complex polyketide-derived moiety originates from the reductive ring opening of a 1,2-dioxane (B1202867) precursor, such as the co-occurring metabolite plakortin. rsc.org The pyridinium (B92312) portion of this compound is thought to derive from a trigonelline (B31793) nucleus, which is then alkylated at the C-4 position with the complex polyketide chain. acs.orgund.edu This proposed linkage is a rare biosynthetic event. acs.org

Future research should aim to validate this hypothesis and delineate the specific enzymatic machinery involved. This would involve:

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, methionine, and nicotinic acid) to sponge explants or associated microbial cultures to trace the origins of the carbon and nitrogen atoms in the this compound skeleton.

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Plakortis simplex and its associated symbionts to identify candidate gene clusters encoding polyketide synthases (PKS), tailoring enzymes (such as reductases, cyclases, and methyltransferases), and enzymes responsible for pyridinium alkaloid biosynthesis. nih.govnih.govmdpi.com

Heterologous Expression: Expressing candidate biosynthetic genes in a suitable host organism to characterize the function of individual enzymes and reconstitute parts of the biosynthetic pathway in vitro.

Clarifying this pathway would not only enhance our fundamental understanding of natural product biosynthesis but could also provide tools for the biotechnological production of this compound and related novel analogues.

Development of Enantioselective Total Synthesis Routes

To date, a complete total synthesis of this compound has not been reported. und.edu The molecule's stereochemically complex polysubstituted tetrahydrofuran (B95107) ring presents a significant synthetic challenge. und.eduacs.orgresearchgate.net Preliminary studies have explored strategies for constructing this core structure. For instance, a highly diastereoselective palladium-catalyzed carboetherification of acyclic internal alkenes has been proposed as a viable method to create the C-C and C-O bonds of the tetrahydrofuran ring with control over its multiple stereocenters. acs.orgresearchgate.net

Future work in this area should focus on developing a complete and enantioselective total synthesis. Key objectives would include:

Stereocontrolled Construction of the Tetrahydrofuran Core: Refining and implementing methods like the aforementioned Pd-catalyzed carboetherification or exploring other asymmetric strategies such as organocatalysis or substrate-controlled reactions to establish the correct relative and absolute stereochemistry of the tetrahydrofuran ring. acs.orgrsc.orgnih.govfrontiersin.orgnih.govthermofisher.com

Formation of the Pyridinium Moiety: Developing an efficient method to couple the synthesized polyketide fragment with the pyridinium precursor.

Scalability: Designing a synthetic route that is efficient and can be scaled up to produce sufficient quantities of this compound and its stereoisomers for comprehensive biological evaluation.

A successful total synthesis would confirm the absolute stereostructure of the natural product and provide access to analogues that could be used to probe structure-activity relationships. und.eduumich.edu

Detailed Molecular Target Validation and Downstream Signaling Pathways

The biological activity of this compound is currently underexplored. Initial studies reported weak growth-inhibition activity against the murine macrophage cell line RAW 264-7, with 30% inhibition observed at a concentration of 60 µg/mL. acs.org However, its specific molecular target(s) and the mechanism by which it exerts this cytotoxic effect remain unknown. acs.orgnih.govrsc.org

Future research should be directed towards a comprehensive validation of its biological targets and the elucidation of any modulated downstream signaling pathways. This would involve a multi-pronged approach:

Affinity-Based Target Identification: Using techniques such as affinity chromatography or activity-based protein profiling with a derivatized this compound probe to isolate and identify binding partners from cell lysates.

Computational Docking Studies: Performing in silico modeling to predict potential interactions between this compound and known protein targets, which could guide experimental validation. sunderland.ac.uk

Cell-Based Assays: Conducting a broad panel of cell-based assays to investigate effects on key cellular processes like apoptosis, cell cycle progression, and mitochondrial function. thermofisher.com

Pathway Analysis: Employing transcriptomic (RNA-seq) and proteomic analyses to identify changes in gene and protein expression in response to this compound treatment, thereby revealing the downstream signaling cascades that are affected.

Understanding the molecular mechanism of action is crucial for determining the true therapeutic potential of this compound and for guiding the design of more potent and selective derivatives.

Exploration of Additional Preclinical Biological Activities and Therapeutic Potential

The known biological profile of this compound is limited to weak cytotoxicity. acs.orgumich.edu Given the diverse activities of other alkaloids and polyketides from marine sponges, it is plausible that this compound possesses other, as-yet-undiscovered biological properties. The structural similarity of its polyketide chain to other bioactive metabolites from Plakortis suggests that it could have a range of effects. wgtn.ac.nzrsc.org

A systematic screening of this compound against a wide array of biological targets is warranted. This could include evaluating its potential as:

Antimicrobial Agent: Testing against a panel of pathogenic bacteria and fungi.

Antiprotozoal Agent: Assessing activity against parasites such as Plasmodium falciparum, the causative agent of malaria, given that related compounds like plakortin show antimalarial properties. rsc.org

Enzyme Inhibitor: Screening against various enzymes, such as kinases or proteases, which are common drug targets.

Antiviral Agent: Evaluating its ability to inhibit the replication of various viruses.

Any confirmed "hit" from these screens would require follow-up studies to determine potency (IC₅₀/EC₅₀ values), selectivity, and mechanism of action, which could unveil new therapeutic applications for this unique marine alkaloid.

Investigation of Symbiotic Microbial Contributions to Plakortis simplex Metabolome

There is compelling evidence that many secondary metabolites isolated from marine sponges are, in fact, produced by their dense and diverse communities of symbiotic microorganisms. nih.govresearchgate.net Sponges of the genus Plakortis are known to be "high microbial abundance" sponges, where microbes can constitute a significant portion of the sponge's biomass. nih.govmdpi.com Studies have provided experimental evidence that polyketides from P. simplex are likely produced by microbial symbionts. researchgate.net Furthermore, metagenomic screening of P. simplex led to the discovery of the swf family, a new group of mono-modular type I polyketide synthase (PKS) genes specifically associated with sponge symbionts. nih.govnih.gov

Future investigations should focus on definitively linking the biosynthesis of this compound to a specific symbiont and exploring the broader metabolic contributions of the P. simplex microbiome. Research in this area could involve:

Metagenome-Assembled Genomes (MAGs): Constructing MAGs from the P. simplex microbiome to link biosynthetic gene clusters to specific microbial taxa.

Single-Cell Genomics and Transcriptomics: Analyzing the genomes and gene expression of individual microbial cells separated from the sponge tissue to identify the true producer of this compound's precursors.

Cultivation of Symbionts: Attempting to cultivate the relevant symbiotic bacteria, which would facilitate biosynthetic studies and potentially provide a sustainable source of the compound.

Chemical Ecology: Investigating the ecological role of this compound and other metabolites, such as their function in chemical defense or microbial communication within the sponge holobiont.

Unraveling the intricate symbiotic relationships responsible for the production of this compound will provide critical insights into the chemical ecology of marine sponges and open new avenues for natural product discovery through microbial biotechnology. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Simplakidine A, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should follow validated procedures, such as multi-step organic synthesis with column chromatography purification. Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and characterization via NMR (¹H, ¹³C) and HRMS . For novel syntheses, include raw spectral data in supplementary materials to enable verification .

Q. How is the structural characterization of this compound validated in new studies?

- Methodological Answer : Combine spectroscopic techniques (e.g., UV-Vis, IR, X-ray crystallography) with computational methods (DFT calculations for NMR chemical shift prediction). Cross-validate results against published data for known analogs . Discrepancies in spectral peaks should be analyzed using error margins (±0.1 ppm for NMR) .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

- Methodological Answer : Standard assays include cell viability (MTT assay), enzyme inhibition (IC₅₀ determination via fluorometric methods), and antimicrobial susceptibility (MIC testing). Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability .

Q. How should researchers conduct a literature review to identify knowledge gaps about this compound?

- Methodological Answer : Use databases like SciFinder and Web of Science with Boolean terms (e.g., "this compound AND biosynthesis"). Prioritize peer-reviewed journals and exclude non-academic sources (e.g., ). Map trends using citation networks to identify understudied areas (e.g., mechanistic studies vs. phenotypic screening) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, use CRISPR-Cas9 gene editing to validate target engagement in conflicting studies. Perform meta-analysis of existing data with statistical tools (e.g., ANOVA for inter-study variability) .

Q. What computational strategies optimize the design of this compound derivatives for enhanced selectivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate in silico results with SPR (surface plasmon resonance) for kinetic binding measurements. Compare QSAR models to prioritize synthetic targets .

Q. How do researchers address low yields in this compound biosynthesis pathways?

- Methodological Answer : Employ metabolic engineering (e.g., CRISPRi for gene suppression) in microbial hosts. Use LC-MS/MS to trace flux bottlenecks and optimize fermentation conditions (pH, aeration). Report yield improvements as a percentage of theoretical maximum .

Q. What analytical frameworks are used to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) with HPLC-UV monitoring. Use Arrhenius equations to predict degradation kinetics. For photostability, employ USP light cabinets and quantify degradation products via LC-HRMS .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, bioassay IC₅₀ values) with error margins. For large datasets, use appendices or supplementary files .

- Contradictions : Discuss conflicting results in the context of experimental design differences (e.g., cell line selection, assay duration) .

- Ethical Compliance : Declare synthetic routes to avoid patent infringement and adhere to Nagoya Protocol for natural product sourcing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.